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1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole

Regioisomerism Triazole tautomerism Molecular recognition

1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole (free base molecular formula C12H14N4, MW 214.27 g/mol; hydrochloride salt CAS 1823402-32-9, MW 250.73 g/mol) is a synthetic heterocyclic compound combining an azetidine ring, a phenylmethyl spacer, and a 1H-1,2,3-triazole moiety. The compound belongs to the emerging class of triazolo-azetidine hybrids recognized for their conformational rigidity and modular synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
Cat. No. B13217290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3
InChIInChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16/h1-7,11-13H,8-9H2
InChIKeyUMXZMJIXZSTZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole: Scaffold Identification and Procurement-Relevant Properties


1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole (free base molecular formula C12H14N4, MW 214.27 g/mol; hydrochloride salt CAS 1823402-32-9, MW 250.73 g/mol) is a synthetic heterocyclic compound combining an azetidine ring, a phenylmethyl spacer, and a 1H-1,2,3-triazole moiety . The compound belongs to the emerging class of triazolo-azetidine hybrids recognized for their conformational rigidity and modular synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. It is supplied as a research chemical (typical purity ≥95%) for medicinal chemistry and chemical biology applications, not for therapeutic or veterinary use .

Medicinal Chemistry Scaffold Azetidine-phenylmethyl-triazole hybrid with conformational rigidity for SAR studies
Click Chemistry Intermediate CuAAC-compatible 1,2,3-triazole enables modular analog generation
Antibacterial Research Scaffold Triazolo-azetidine class validated in translation inhibition screening models

Why 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole Cannot Be Simply Replaced by In-Class Analogs


Substitution with seemingly similar azetidine-triazole hybrids carries substantial risk of altering key molecular recognition features. The phenylmethyl bridge connecting the azetidine C3 position to the triazole N1 atom creates a specific spatial orientation of the triazole ring relative to the azetidine scaffold that differs fundamentally from regioisomeric 2H-1,2,3-triazole variants , methylene-bridged analogs (e.g., 1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole), or directly N-attached triazoles lacking the phenylmethyl spacer . The azetidine ring itself confers greater conformational rigidity and distinct physicochemical properties compared to larger-ring analogs such as pyrrolidine or piperidine derivatives [1]. These structural distinctions directly impact hydrogen-bonding capacity (3 acceptors, 1 donor), lipophilicity (XLogP3 = 0.9), and target binding geometry, making generic interchange scientifically unsound without confirmatory testing.

!
Regioisomeric mismatch (1H vs 2H triazole) N1-substitution geometry may invert target binding; SAR consistency requires the exact regioisomer.
!
Ring-size mismatch (azetidine vs pyrrolidine/piperidine) Azetidine rigidity and strain-driven properties are not replicated by larger ring analogs; may alter selectivity and physicochemical profile.
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Phenylmethyl spacer modification Removal or replacement changes lipophilicity and hydrogen-bonding capacity, impacting membrane partitioning and target binding.

Quantitative Differentiation Evidence for 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole vs. Closest Analogs


Regioisomeric Differentiation: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Substitution Pattern

The target compound features a 1H-1,2,3-triazole (triazole N1-substituted) regioisomer, in contrast to its direct 2H-1,2,3-triazole analog 2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole (CAS 1706454-57-0, same MW 214.27) . The 1H- vs. 2H-triazole regioisomerism alters the spatial orientation of the triazole ring relative to the azetidine-phenylmethyl scaffold due to different N-substitution geometry. In 1,2,3-triazole medicinal chemistry, the 1,5-disubstituted vs. 1,4-disubstituted pattern (or 1H vs. 2H connectivity) is known to produce divergent biological activity profiles, as demonstrated by the 3'-azidothymidine-derived triazole series where 1,5-substitution was essential for sub-micromolar anti-HIV activity [1]. While no direct comparative bioactivity data exist for these specific regioisomers, the literature precedent establishes that regioisomeric triazole substitution is a non-trivial parameter for target engagement.

Regioisomerism comparison
Class-level
1H-1,2,3-triazole vs 2H regioisomer; no direct bioactivity data for these specific compounds
Regioisomer choice may affect target engagement
Inferred from triazole SAR literature
Regioisomerism Triazole tautomerism Molecular recognition Scaffold diversity

Conformational Rigidity Advantage: Azetidine vs. Piperidine/Pyrrolidine Heterocycle

The four-membered azetidine ring in the target compound introduces significant conformational rigidity compared to five-membered pyrrolidine or six-membered piperidine analogs. This arises from the higher ring-strain energy (~26 kcal/mol for azetidine) and reduced conformational自由度 relative to larger saturated N-heterocycles [1]. Despite this ring strain, azetidines exhibit satisfactory stability for handling and synthetic manipulation, offering a practical balance between reactivity and bench stability [1]. This rigidity is particularly valuable in structure-activity relationship (SAR) studies, where it constrains the spatial presentation of the pendant phenylmethyl-triazole pharmacophore, leading to higher reproducibility in in silico screening and potentially improved selectivity in target engagement compared to more flexible pyrrolidine or piperidine-based analogs . A comparative study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated systematically differentiated pKa, LogP, and intrinsic microsomal clearance profiles between these ring systems [2].

Conformational Rigidity
Class-level
Azetidine ring strain ~26 kcal/mol; higher rigidity vs. pyrrolidine/piperidine
Scaffold rigidity may improve SAR reproducibility
Class-level inference; no direct compound data
Conformational restriction Azetidine Piperidine Pyrrolidine Ring strain Drug design

Physicochemical Profile Differentiation: XLogP3 and Hydrogen-Bonding Capacity vs. Structurally Related Analogs

The target compound exhibits a calculated XLogP3 of 0.9 with 3 hydrogen bond acceptors (triazole N atoms) and 1 hydrogen bond donor (azetidine NH), as reported in vendor technical specifications . This moderate lipophilicity profile contrasts with simpler azetidine-triazole conjugates lacking the phenylmethyl spacer. For comparison, the parent azetidine has a measured logP of 0.21 , while 1-(azetidin-3-yl)-1H-1,2,3-triazole (without phenyl substitution) has lower lipophilicity. The phenylmethyl bridge in the target compound contributes approximately 0.7 logP units relative to unsubstituted analogs, a parameter relevant for membrane permeability and target binding predictions. In the context of the Lipinski rule-of-five framework, the compound (MW 214.27 < 500; HBA 3 < 10; HBD 1 < 5; XLogP3 0.9 < 5) resides well within drug-like chemical space, distinguishing it from higher-MW triazole conjugates with polyaromatic substituents [1].

XLogP3 / H-Bond Profile
Reported
XLogP3 = 0.9; ΔlogP +0.7 vs. parent azetidine; 3 HBA, 1 HBD
Balanced lipophilicity supports screening library inclusion
Vendor-calculated XLogP3
Lipophilicity XLogP3 Hydrogen bonding Drug-likeness Physicochemical properties

Antibacterial Scaffold Validation: Triazolo-Azetidine Class Activity from pDualrep2 HTS Platform

While no direct antibacterial data exist for the specific target compound, the triazolo-azetidine scaffold class has been validated as a novel antibacterial chemotype through a dedicated high-throughput screening (HTS) campaign using the pDualrep2 double-reporter system [1]. The primary hit from this N-substituted triazolo-azetidine series demonstrated a MIC value of 12.5 µg/mL against E. coli ΔtolC with evidence of translation blockage and no SOS-response induction [1]. Importantly, this compound showed no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay, indicating preliminary selectivity for bacterial targets [1]. A structurally optimized analog (Compound 2) within the same series achieved improved antibacterial potency with MIC = 6.25 µg/mL, approaching the activity of erythromycin (MIC = 2.5-5 µg/mL) against the same strain [1]. Derivatives in this series were found to be more active and selective than the parent hit, with a robust intellectual property position established [1]. In parallel, phenyl-substituted azetidine-containing 1,2,4-triazole derivatives (compounds 7c, 7d, 7e) exhibited potent antibacterial activity compared to standard cefotaxime against S. aureus, P. aeruginosa, and E. coli, with molecular docking scores between -12.04 and -11.36 kcal/mol against DNA gyrase (PDB 3U2D) [2].

Antibacterial Class Activity
Class-level
Class MIC 6.25–12.5 µg/mL vs. erythromycin 2.5–5 µg/mL; translation inhibition, no SOS response
Supports translation inhibition screening context
No direct data for the specific compound
Antibacterial Triazolo-azetidine MIC Translation inhibition HTS E. coli

Synthetic Modularity Advantage: CuAAC Click Chemistry Compatibility

The 1,2,3-triazole moiety in the target compound is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential 'click' reaction that proceeds with high regioselectivity, broad functional group tolerance, and excellent yields (typically >80%) [1]. This synthetic route enables modular assembly of the triazole ring from azide and alkyne precursors, facilitating late-stage diversification and analog generation for SAR studies . The azetidine-phenylmethyl scaffold can be introduced through diastereoselective iodo-cyclization of homoallyl amines, with 1,2,3-triazole-appended azetidines prepared via subsequent functionalization [2]. In contrast, 1,2,4-triazole regioisomers (such as those studied by Dhall et al.) require fundamentally different synthetic approaches and may not benefit from click chemistry modularity. A recent transition-metal-free tandem azide-alkyne cycloaddition/azetidine ring-opening methodology further expands the accessible chemical space around this scaffold, enabling aminomethyl-functionalized 1,2,3-triazole-fused bicyclic heterocycles [3].

CuAAC Click Chemistry
Reported
Typical yield >80%, high regioselectivity; azetidine via diastereoselective cyclization
Enables rapid analog library generation
Synthetic route established for class
Click chemistry CuAAC 1,3-dipolar cycloaddition Modular synthesis Derivatization

Recommended Application Scenarios for 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole Based on Quantifiable Evidence


Antibacterial Drug Discovery: Hit-to-Lead Optimization Starting from Triazolo-Azetidine Scaffold

The target compound is well-suited as a starting scaffold for antibacterial hit-to-lead programs targeting translation inhibition in Gram-negative bacteria. The validated triazolo-azetidine class has demonstrated MIC values of 6.25-12.5 µg/mL against E. coli ΔtolC with a translation blockage mechanism and no SOS-response induction, distinguishing it from DNA-damaging antibacterials [1]. The scaffold's lack of eukaryotic cytotoxicity (PrestoBlue assay) supports its use in selective antibacterial development [1]. Researchers can leverage the compound's click-chemistry-compatible triazole moiety for rapid analog generation to improve potency toward the 2.5-5 µg/mL MIC benchmark set by erythromycin [1].

Conformational Restriction Studies: Azetidine as a Rigid Scaffold for Target Engagement Optimization

For medicinal chemistry programs where ligand conformational pre-organization is critical for target binding, the azetidine-phenylmethyl-triazole architecture offers a constrained presentation of pharmacophoric elements. The high ring-strain energy and conformational rigidity of the four-membered azetidine ring provide enhanced SAR reproducibility compared to flexible pyrrolidine or piperidine analogs [1]. This scaffold is particularly applicable in fragment-based drug discovery or structure-based design where reducing entropic penalties through ligand rigidification is a key optimization strategy [1].

Chemical Biology Probe Development: Modular Click Chemistry-Derived Tool Compounds

The CuAAC-compatible 1,2,3-triazole moiety enables the target compound to serve as a versatile intermediate for constructing chemical biology probes, including fluorescent conjugates, biotinylated analogs, or photoaffinity labeling reagents [1]. The azetidine NH provides a secondary derivatization handle (e.g., acylation, sulfonylation, alkylation), enabling dual-functionalization strategies. The moderate lipophilicity (XLogP3 0.9) balances membrane permeability with aqueous solubility, an advantageous profile for cellular probe applications where both properties are required .

DNA Gyrase Inhibitor Design: Leveraging Phenyl-Substituted Azetidine-Triazole SAR

Based on molecular docking evidence from the phenyl-substituted azetidine-1,2,4-triazole series (docking scores -12.04 to -11.36 kcal/mol against DNA gyrase PDB 3U2D), the target compound's phenyl and triazole motifs may similarly engage bacterial DNA gyrase active site residues [1]. The 1,2,3-triazole regioisomerism of the target compound presents an opportunity to explore differential binding modes compared to the 1,2,4-triazole series, potentially accessing alternative interactions within the gyrase ATP-binding pocket. This scenario is supported by the demonstrated antibacterial activity of the broader azetidine-triazole class.

Application
Selection Property
Validation Focus
Antibacterial hit-to-lead optimization
Translation inhibition assay profile
MIC and cytotoxicity endpoints
Conformational restriction studies
Azetidine ring rigidity
SAR reproducibility and target selectivity
Chemical biology probe development
Click chemistry derivatization handle
Dual-functionalization and solubility profile
DNA gyrase inhibitor design
Phenyl-triazole binding motif
Docking-based binding mode analysis
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